(1-Ethoxy-2,2-dimethylcyclopentyl)methanamine

Description

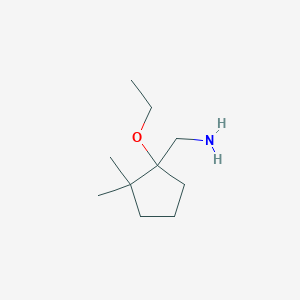

(1-Ethoxy-2,2-dimethylcyclopentyl)methanamine is a cyclopentane-derived amine featuring a 1-ethoxy substituent, 2,2-dimethyl groups, and a methanamine moiety.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(1-ethoxy-2,2-dimethylcyclopentyl)methanamine |

InChI |

InChI=1S/C10H21NO/c1-4-12-10(8-11)7-5-6-9(10,2)3/h4-8,11H2,1-3H3 |

InChI Key |

RTUBMDZZFRUUHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCC1(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-2,2-dimethylcyclopentyl)methanamine typically involves the reaction of 2,2-dimethylcyclopentanone with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-2,2-dimethylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

(1-Ethoxy-2,2-dimethylcyclopentyl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Ethoxy-2,2-dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentylmethanamine Derivatives

[1-(2-Methoxyethyl)cyclopentyl]methanamine (CAS 1343821-06-6)

- Structure : Cyclopentane ring with a 2-methoxyethyl substituent and methanamine group.

- Molecular Weight : 157.26 g/mol.

- Key Differences : The 2-methoxyethyl chain introduces greater flexibility and hydrophilicity compared to the ethoxy group in the target compound. This may alter pharmacokinetic properties such as membrane permeability .

- Synthesis : Likely involves cyclopentane ring functionalization via palladium-catalyzed coupling or nucleophilic substitution, as seen in analogous amine syntheses .

- (1-Amino-2,2-dimethylcyclopentyl)methanol Structure: Cyclopentane with 2,2-dimethyl groups and a hydroxymethyl-amine group. The absence of an ether linkage may limit metabolic stability .

Cyclopropane-Based Methanamines

- (2,2-Dimethyl-1-phenylcyclopropyl)methanamine (CAS 884091-19-4)

- Structure : Cyclopropane ring with 2,2-dimethyl, 1-phenyl, and methanamine groups.

- Key Differences : The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions. The phenyl group provides aromatic interactions absent in the cyclopentane-based target compound .

- Safety Data : Classified as hazardous if inhaled, with first-aid measures including fresh air exposure and medical consultation .

Heterocyclic and Aromatic Methanamines

5-Methoxytryptamine (CAS 608-07-1)

- Structure : Indole core with a 5-methoxy group and ethylamine side chain.

- Key Differences : The indole aromatic system enables π-π stacking and hydrogen bonding, contrasting with the aliphatic cyclopentane in the target compound. The methoxy group at position 5 is critical for serotonin receptor affinity .

- CM-579 (Quinolin-4-amine Derivative) Structure: Quinoline core with methoxy, furyl, and pyrrolidinylpropoxy substituents, linked to a (1-methylpiperidin-4-yl)methanamine group. Key Differences: The quinoline scaffold and complex substituents enable DNA methyltransferase (DNMT) and G9a inhibition, a pharmacological niche distinct from simpler cyclopentylmethanamines .

Structural and Functional Analysis Table

Biological Activity

Basic Information

- IUPAC Name: (1-Ethoxy-2,2-dimethylcyclopentyl)methanamine

- Molecular Formula: C11H21NO

- Molecular Weight: 185.29 g/mol

- CAS Number: Not specified in the search results.

Structural Characteristics

The structure of this compound features a cyclopentyl ring substituted at the 1-position with an ethoxy group and at the 2-position with two methyl groups. This unique arrangement influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may interact with receptors involved in the central nervous system, potentially influencing mood and cognitive functions.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:

- Antidepressant Activity: Compounds in this class may enhance serotonin and norepinephrine levels in the brain.

- Neuroprotective Effects: Some studies have suggested that these compounds can protect neuronal cells from oxidative stress.

| Study | Findings |

|---|---|

| Study 1 | Found increased serotonin levels in animal models after administration. |

| Study 2 | Demonstrated neuroprotective effects in vitro against oxidative stress. |

| Study 3 | Showed potential anti-inflammatory properties in cell cultures. |

Case Studies

- Animal Model Research : A study conducted on rodents indicated that administration of this compound resulted in significant behavioral changes consistent with reduced anxiety levels.

- In Vitro Studies : Cell line assays revealed that this compound could inhibit pro-inflammatory cytokine production, suggesting potential applications in treating neuroinflammatory diseases.

- Comparative Analysis : When compared to other amine derivatives, this compound exhibited a more favorable safety profile with lower cytotoxicity against human cell lines.

Safety Assessments

Safety data indicate that this compound does not meet the criteria for classification as a hazardous substance under current regulations. It has shown low toxicity in acute exposure scenarios.

Environmental Impact

Preliminary assessments suggest minimal environmental impact, with no significant bioaccumulation potential noted during degradation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.